![molecular formula C13H20N4O2 B14329580 {Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol CAS No. 101161-40-4](/img/structure/B14329580.png)
{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of two pyrazole rings connected by a methylene bridge and substituted with dimethyl groups and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two pyrazole rings. The hydroxymethyl groups are introduced through subsequent reactions with formaldehyde and a suitable reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form methylene derivatives.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of hydroxymethyl groups allows for hydrogen bonding and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methylene bridge and hydroxymethyl groups.
1,1’-Methylenebis(3,5-dimethylpyrazole): Similar structure but without the hydroxymethyl groups.
Uniqueness
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol is unique due to the presence of both the methylene bridge and hydroxymethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
101161-40-4 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
[4-[[1-(hydroxymethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3,5-dimethylpyrazol-1-yl]methanol |
InChI |
InChI=1S/C13H20N4O2/c1-8-12(10(3)16(6-18)14-8)5-13-9(2)15-17(7-19)11(13)4/h18-19H,5-7H2,1-4H3 |
InChIキー |
LGXRMLOGBHTYBH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CO)C)CC2=C(N(N=C2C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
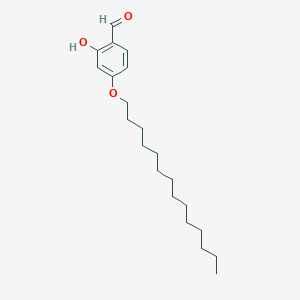
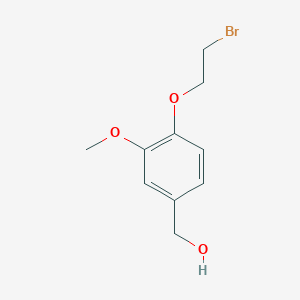
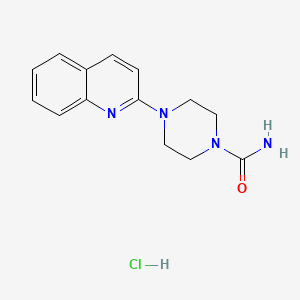
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
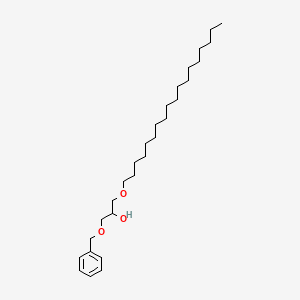
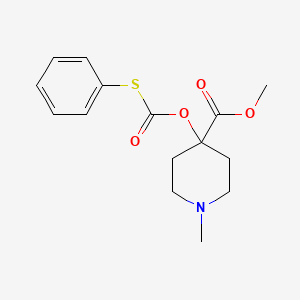
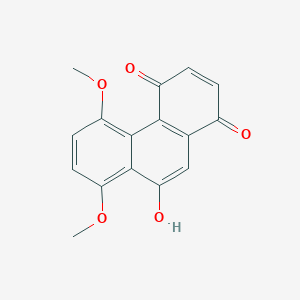
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
